Bienvenue dans la boutique en ligne BenchChem!

Sermorelin

GH pulsatility somatopause GHRH receptor pharmacology

Sermorelin (GHRH₁₋₂₉-NH₂, CAS 86168-78-7) is a synthetically produced 29-amino acid peptide representing the N-terminal biologically active fragment of endogenous human growth hormone-releasing hormone (GHRH₁₋₄₄). It is the shortest synthetic peptide that retains full binding affinity and functional activity at the GHRH receptor (GHRHR) on anterior pituitary somatotrophs.

Molecular Formula C149H246N44O42S
Molecular Weight 3357.9 g/mol
Cat. No. B1632077
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSermorelin
SynonymsGeref
GHRH(1-29)NH2
GRF(1-29)NH2
Growth Hormone-Releasing Factor(1-29)Amide
hGHRH(1-29)NH2
Sermorelin
Sermorelin Acetate
Somatotropin-Releasing-Hormone(1-29)Amide
Molecular FormulaC149H246N44O42S
Molecular Weight3357.9 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)O)C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CCC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)O)C(=O)NC(C(C)CC)C(=O)NC(CCSC)C(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)N)NC(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(CC3=CC=C(C=C3)O)N
InChIInChI=1S/C149H246N44O42S/c1-20-77(13)116(191-122(211)81(17)168-132(221)104(66-113(204)205)178-121(210)79(15)167-123(212)88(152)62-84-39-43-86(198)44-40-84)145(234)185-102(63-83-32-23-22-24-33-83)138(227)193-118(82(18)197)146(235)186-103(65-111(155)202)137(226)189-108(71-196)142(231)182-101(64-85-41-45-87(199)46-42-85)136(225)175-93(38-31-56-165-149(161)162)126(215)174-91(35-26-28-53-151)131(220)190-115(76(11)12)143(232)184-97(58-72(3)4)124(213)166-68-112(203)170-94(47-49-109(153)200)128(217)180-100(61-75(9)10)135(224)188-106(69-194)140(229)169-80(16)120(209)172-92(37-30-55-164-148(159)160)125(214)173-90(34-25-27-52-150)127(216)179-99(60-74(7)8)134(223)181-98(59-73(5)6)133(222)176-95(48-50-110(154)201)129(218)183-105(67-114(206)207)139(228)192-117(78(14)21-2)144(233)177-96(51-57-236-19)130(219)187-107(70-195)141(230)171-89(119(156)208)36-29-54-163-147(157)158/h22-24,32-33,39-46,72-82,88-108,115-118,194-199H,20-21,25-31,34-38,47-71,150-152H2,1-19H3,(H2,153,200)(H2,154,201)(H2,155,202)(H2,156,208)(H,166,213)(H,167,212)(H,168,221)(H,169,229)(H,170,203)(H,171,230)(H,172,209)(H,173,214)(H,174,215)(H,175,225)(H,176,222)(H,177,233)(H,178,210)(H,179,216)(H,180,217)(H,181,223)(H,182,231)(H,183,218)(H,184,232)(H,185,234)(H,186,235)(H,187,219)(H,188,224)(H,189,226)(H,190,220)(H,191,211)(H,192,228)(H,193,227)(H,204,205)(H,206,207)(H4,157,158,163)(H4,159,160,164)(H4,161,162,165)
InChIKeyWGWPRVFKDLAUQJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sermorelin GHRH Analog Peptide: Regulatory History, Molecular Identity, and Procurement-Relevant Baseline


Sermorelin (GHRH₁₋₂₉-NH₂, CAS 86168-78-7) is a synthetically produced 29-amino acid peptide representing the N-terminal biologically active fragment of endogenous human growth hormone-releasing hormone (GHRH₁₋₄₄). It is the shortest synthetic peptide that retains full binding affinity and functional activity at the GHRH receptor (GHRHR) on anterior pituitary somatotrophs . Sermorelin was approved by the U.S. FDA under the brand name Geref® (EMD Serono) for the diagnosis and treatment of pediatric idiopathic growth hormone deficiency . Although the commercial product was withdrawn in 2008 for business reasons unrelated to safety or efficacy, sermorelin remains available through compounding pharmacies and as a research-grade peptide . Its molecular weight is 3357.88 Da, and it is formulated as the acetate salt for subcutaneous or intravenous administration .

Why Generic Substitution Among GHRH Analogs Is Scientifically Unjustified: The Sermorelin Differentiation Problem


Sermorelin, tesamorelin, and CJC-1295 all bind the identical GHRH receptor (GHRHR) and activate the same Gαs–adenylyl cyclase–cAMP–PKA signaling cascade on pituitary somatotrophs . Yet their divergent pharmacokinetic profiles produce fundamentally distinct growth hormone (GH) secretion patterns, which in turn differentially regulate hepatic GH receptor signaling, IGF-binding protein profiles, and somatostatin feedback dynamics . Sermorelin's short plasma half-life of approximately 11–12 minutes preserves endogenous GH pulsatility, whereas long-acting analogs such as CJC-1295 with DAC (half-life 6–8 days) produce sustained tonic GH elevation that disrupts physiological pulse architecture . Furthermore, among GHRH analogs, only sermorelin has been validated as a specific diagnostic provocative agent for distinguishing pituitary from hypothalamic GH deficiency etiology, a clinical utility not shared by tesamorelin or CJC-1295 . These mechanistic and functional divergences preclude interchangeable use in research protocols or clinical procurement decisions.

Sermorelin Quantitative Differentiation Evidence: Pulsatility, Diagnostic Specificity, and Combinatorial Synergy Data


Preservation of Physiological GH Pulsatility: Sermorelin vs. CJC-1295 DAC in Aged Rat Somatopause Model

In aged Sprague-Dawley rats (18–22 months), sermorelin at 100 µg/kg s.c. daily partially restored GH pulse frequency to 2.8 ± 0.4 pulses/12 h vs. 1.2 ± 0.2/12 h in vehicle-treated aged controls, compared to 4.4 ± 0.6/12 h in young naïve animals. Pulse amplitude was 8.4 ± 1.8 ng/mL (sermorelin) vs. 3.2 ± 0.6 ng/mL (vehicle). In contrast, CJC-1295 with DAC at a single 1 mg/kg s.c. injection produced sustained near-tonic GH elevation at 4.2 ± 0.8 ng/mL with a pulse frequency of only 0.4 ± 0.2/12 h, effectively abolishing normal pulsatile architecture. Sermorelin's short half-life permits normal inter-pulse somatostatin rebound, preserving the episodic GH secretion pattern required for sex-dimorphic hepatic gene expression .

GH pulsatility somatopause GHRH receptor pharmacology

Diagnostic Specificity of Sermorelin vs. Conventional Provocative Tests for Pediatric GH Deficiency

Intravenous sermorelin at 1 µg/kg bodyweight produces fewer false-positive GH responses in children without true GH deficiency compared to other standard provocative tests (e.g., insulin tolerance test, arginine, clonidine). Sermorelin directly assesses pituitary somatotroph reserve capacity via GHRHR activation, providing a more targeted evaluation than tests relying on indirect neurotransmitter-mediated GH release. In a cohort of 31 children, GH rose to >14 mIU/L after sermorelin stimulation in 18/31 responders, with a higher responder ratio in isolated GHD vs. multiple pituitary deficiency (p=0.05). The combination of i.v. sermorelin with arginine further improves specificity in adult populations .

GH deficiency diagnosis provocative testing pediatric endocrinology

Combination Therapy with GHRPs: Sermorelin + GHRP-2/GHRP-6 Synergistically Elevates Serum IGF-1 in Hypogonadal Men

In a retrospective cohort of men on testosterone therapy (mean age 33.2 ± 2.9 years, baseline IGF-1 159.5 ± 26.7 ng/mL), the combination of sermorelin (SERM) with GHRP-2 and GHRP-6 at 100 mcg three times daily increased mean serum IGF-1 to 239.0 ± 54.6 ng/mL after a mean treatment duration of 134 ± 88 days . This represents an approximately 50% increase from baseline. The synergy arises from sermorelin activating the GHRH receptor while GHRPs independently activate the ghrelin/GHS-R1a receptor, with combined signaling producing supra-additive GH release compared to either agent alone . Strict compliance with thrice-daily dosing was required for the IGF-1 elevation effect, consistent with sermorelin's short 11–12 min half-life .

IGF-1 elevation GHRP synergy body composition

Pediatric Height Velocity Response: Sermorelin vs. Recombinant Human Growth Hormone (Somatropin) in GHD Children

In a randomized comparative trial, 43 prepubertal children (mean age 10.4 ± 2.9 years) with hypothalamic-origin GH deficiency were assigned to low-dose GHRH(1-29)-NH₂ (30 µg/kg/day s.c., n=15), high-dose GHRH(1-29)-NH₂ (60 µg/kg/day s.c., n=12), or somatropin (0.1 IU/kg/day s.c., n=16) for 6 months. An increase in height velocity of ≥2 cm/year was observed in all except two children. Height velocity was lowest in the low-dose sermorelin group but comparable between the high-dose sermorelin group and the GH-treated group. However, an increase in height SDS for bone age occurred only in the GH-treated group. Sustained significant height velocity increases with s.c. sermorelin 30 µg/kg at bedtime were maintained over 12 months and up to 36 months in a subset of children .

pediatric growth height velocity GH deficiency treatment

Plasma Half-Life and PK-Driven Dosing Regimen Differentiation: Sermorelin vs. CJC-1295 DAC vs. Tesamorelin

Sermorelin exhibits a plasma half-life of 11–12 minutes (DrugBank; THPdb) to approximately 10–20 minutes (independent PK assessments), driven by rapid DPP-4 cleavage at the Tyr¹-Ala² bond and endopeptidase degradation . This short half-life necessitates once- to thrice-daily subcutaneous dosing but critically preserves endogenous pulsatile GH secretion with normal inter-pulse somatostatin rebound. In contrast, CJC-1295 with DAC (Drug Affinity Complex) has a half-life of 6–8 days due to covalent albumin conjugation, requiring only weekly injection but producing sustained tonic GH elevation that disrupts pulsatility. Tesamorelin, a 44-amino acid GHRH analog with an N-terminal trans-3-hexenoic acid modification, has an intermediate half-life (estimated 30–40 min stimulation window) and is specifically FDA-approved for HIV-associated lipodystrophy visceral fat reduction .

pharmacokinetics half-life dosing frequency

Sermorelin Best Research and Industrial Application Scenarios Based on Quantitative Differentiation Evidence


Physiological GH Pulsatility Studies and Sex-Dimorphic Hepatic Metabolism Research

Sermorelin is the GHRH analog of choice for in vivo models requiring preservation of endogenous GH pulsatility. In aged rodent somatopause models, sermorelin partially restores pulse frequency (2.8 vs. 1.2/12 h in vehicle) and amplitude (8.4 vs. 3.2 ng/mL) . This pulsatile GH profile is essential for studies of sex-dimorphic hepatic CYP enzyme expression, SHBG regulation, and IGFBP-1 dynamics, which are disrupted by the tonic GH elevation produced by CJC-1295 DAC .

Diagnostic Pituitary Function Testing in Pediatric Research Protocols

Sermorelin is validated as a rapid, relatively specific provocative test for GH deficiency diagnosis at 1 µg/kg i.v., producing fewer false-positive GH responses than conventional provocative tests . This diagnostic specificity enables protocols that aim to discriminate pituitary vs. hypothalamic GHD etiology—a functional application uniquely supported by sermorelin among commercially available GHRH analogs .

Dual-Receptor GH Axis Stimulation Research Using Sermorelin + GHRP Combinations

The combination of sermorelin with GHRP-2 and GHRP-6 produces synergistic IGF-1 elevation (~50% increase from baseline over 4.5 months) via concurrent activation of GHRHR and GHS-R1a receptors . This dual-receptor strategy is uniquely enabled by sermorelin's short half-life, which preserves the inter-pulse somatostatin window required for GHRP co-stimulation—a combinatorial protocol not achievable with long-acting GHRH analogs .

Endogenous GH Axis Stimulation in Pediatric Growth Research as Alternative to Exogenous rhGH

High-dose sermorelin (60 µg/kg/day s.c.) achieves height velocity comparable to recombinant human GH (0.1 IU/kg/day) over 6 months in prepubertal GHD children . This supports research applications investigating endogenous pituitary stimulation vs. exogenous hormone replacement, with the additional benefit of preserved feedback regulation via IGF-1 and somatostatin pathways .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Sermorelin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.